Enantioselective synthesis of axially chiral vinyl arenes through palladium-catalyzed C–H olefination†
Chemical Communications Pub Date: 2018-08-29 DOI: 10.1039/C8CC05555F
Abstract
A palladium-catalyzed ketoxime-chelation-assisted enantioselective C–H olefination of 2-arylcyclohex-2-enone oxime ether with a wide range of olefins as coupling partners was developed. Employing ketoxime ether as an efficient directing group, a variety of axially chiral vinyl arenes was synthesized by Pd(II)-catalyzed C–H functionalization with excellent enantioselectivities (96 → 99% ee) under mild conditions.
![Graphical abstract: Enantioselective synthesis of axially chiral vinyl arenes through palladium-catalyzed C–H olefination](http://scimg.chem960.com/usr/1/C8CC05555F.jpg)
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Journal Name:Chemical Communications
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